molecular formula C12H13ClN4O B12046031 6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR

6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR

Cat. No.: B12046031
M. Wt: 264.71 g/mol
InChI Key: ASJYMKHXMGCOFQ-UHFFFAOYSA-N
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Description

6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, also known as AldrichCPR, is a chemical compound with the empirical formula C12H13ClN4O and a molecular weight of 264.71 g/mol . This compound features a nicotinamide core substituted with a chloro group at the 6-position and an imidazole ring attached via a propyl linker. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloronicotinic acid and 1H-imidazole.

    Formation of Nicotinamide: The 6-chloronicotinic acid is converted to 6-chloronicotinamide through an amide formation reaction.

    Attachment of Propyl Linker: The 6-chloronicotinamide is then reacted with 3-bromopropylamine to introduce the propyl linker.

    Imidazole Substitution: Finally, the 3-(1H-imidazol-1-yl)propyl group is introduced through a nucleophilic substitution reaction with 1H-imidazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the nicotinamide core.

    Substitution: The chloro group at the 6-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 6-position.

Scientific Research Applications

6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nicotinamide core may also play a role in modulating biological pathways, although the exact mechanisms are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide
  • (1Z)-2-(4,5-Dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide
  • 2-Chloro-N-(6-methoxy-3-pyridinyl)isonicotinamide

Uniqueness

6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro group and the imidazole ring allows for versatile reactivity and potential interactions with a wide range of biological targets.

Properties

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

6-chloro-N-(3-imidazol-1-ylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H13ClN4O/c13-11-3-2-10(8-16-11)12(18)15-4-1-6-17-7-5-14-9-17/h2-3,5,7-9H,1,4,6H2,(H,15,18)

InChI Key

ASJYMKHXMGCOFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCN2C=CN=C2)Cl

Origin of Product

United States

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